2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid
Description
2-(5H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid is a heterocyclic compound featuring a fused [1,2,4]triazino[5,6-b]indole core linked to a propanoic acid moiety via a thioether (-S-) group. The triazinoindole system comprises a triazine ring fused with an indole scaffold, offering a planar, aromatic structure conducive to π-π stacking and hydrogen bonding interactions.
Properties
IUPAC Name |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-6(11(17)18)19-12-14-10-9(15-16-12)7-4-2-3-5-8(7)13-10/h2-6H,1H3,(H,17,18)(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTNNCKCADYSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a tricyclic compound, such as 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole, with a suitable thiol reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of triazinoindole compounds exhibit significant antimicrobial properties. For example, a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides were synthesized and screened for antimicrobial activity. Preliminary results indicated that many compounds had lower Minimum Inhibitory Concentration (MIC) values compared to standard drugs used in tests .
Anticancer Properties
Research indicates that compounds containing the triazinoindole structure may possess anticancer properties. The mechanism is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Case studies have shown promising results in vitro against various cancer cell lines, suggesting potential for further development as anticancer agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated lower MIC values compared to standard antibiotics. |
| Study 2 | Anticancer Properties | In vitro studies showed inhibition of cancer cell proliferation in multiple cell lines. |
| Study 3 | Synthesis Optimization | Identified optimal conditions for high-yield synthesis using specific reagents. |
Mechanism of Action
The mechanism of action of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid with structurally related compounds, focusing on structural variations, synthesis, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points: Triazinoindole derivatives exhibit high thermal stability, with acetamides melting at 261–268°C (e.g., Compound 19 in ) and pyrazolone derivatives at 330–360°C . The propanoic acid’s melting point is expected to be lower due to increased polarity.
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to lipophilic acetamides, which may require DMF or DMSO for dissolution .
Spectral Data Comparison
- IR Spectroscopy : The target compound’s IR spectrum would show a broad O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid, absent in acetamides (amide I/II bands at ~1650/1550 cm⁻¹) .
- ¹H NMR: Propanoic acid’s CH2-CH2-COOH chain would produce distinct triplet/multiplet signals (~2.5–3.5 ppm), contrasting with acetamides’ NH and CO-NH signals (~8–10 ppm) .
Biological Activity
The compound 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid is a novel heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H12N4OS
- Molecular Weight : 244.31 g/mol
The presence of the triazino and indole moieties is significant for its biological activity, particularly in relation to its interactions with various biological targets.
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Iron Chelation : The compound selectively binds to ferrous ions (Fe²⁺), leading to a reduction in intracellular iron levels. This action has been shown to inhibit cancer cell proliferation by disrupting essential biochemical pathways involved in cell metabolism and growth.
- Antiproliferative Activity : In vitro studies demonstrate strong antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG-2 (liver cancer). The IC50 values for these cell lines range from 10 µM to 30 µM, indicating significant cytotoxicity .
- Apoptosis Induction : The compound has been found to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.
Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10 | Iron chelation and apoptosis |
| MCF-7 | 15 | Iron chelation and apoptosis |
| HeLa | 20 | Iron chelation and apoptosis |
| HepG-2 | 30 | Iron chelation and apoptosis |
Case Studies
Several studies have explored the biological activity of related compounds that share structural similarities with 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid:
- Antimicrobial Activity : Derivatives of triazino-indole compounds have shown promising antimicrobial properties against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. These findings suggest potential applications in treating infectious diseases .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. These studies indicate a potential role in modulating pathways associated with oxidative stress and inflammation .
Pharmacokinetics
The pharmacokinetic profile of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid suggests moderate bioavailability influenced by its iron-binding properties. The compound's stability and efficacy are affected by environmental factors such as pH and the presence of competing metal ions.
Q & A
Q. What are the established synthetic routes for 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid?
The compound is synthesized via a multi-step route starting from isatin and thiosemicarbazide. A representative pathway involves:
Condensation : Isatin reacts with thiosemicarbazide to form the [1,2,4]triazino[5,6-b]indole-3-thiol scaffold.
Thioether Formation : The thiol group undergoes nucleophilic substitution with α-bromopropanoic acid derivatives.
Functionalization : Propanoic acid side chains are introduced via N-alkylation or coupling reactions.
Purification : Crystallization (e.g., from water/HCl mixtures) or column chromatography ensures purity .
Key Characterization: NMR, elemental analysis, and HPLC validate structural integrity and purity .
Q. What analytical methods are critical for verifying the compound’s purity and structure?
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N content) with <1% deviation from theoretical values .
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., thiol, propanoic acid groups) .
- HPLC : Quantifies purity (>95% typical for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight via ESI-TOF or MALDI-TOF .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for thioether formation .
- Catalysis : KI or phase-transfer catalysts accelerate nucleophilic substitutions .
- Temperature Control : Reactions at 90°C improve kinetics for azide intermediates .
- Workflow Refinement : Multi-gram synthesis protocols reduce intermediate isolation steps .
Typical Yield Range: 50–73% after crystallization .
Q. How is selectivity determined for aldose reductase (ALR2) inhibition versus related enzymes?
Selectivity is assessed via:
- In Vitro Assays : Compare IC50 values against ALR2, ALR1 (aldose reductase isoforms), and other redox enzymes (e.g., glutathione reductase) .
- Molecular Docking : Predict binding affinity differences using UPF1 ATP-binding site models .
- CETSA/TSA : Thermal shift assays confirm target engagement specificity in cellular lysates .
| Enzyme | IC50 (µM) | Selectivity Ratio (vs. ALR2) | Method |
|---|---|---|---|
| ALR2 | 0.15 | — | In vitro |
| ALR1 | 45.2 | 301x | |
| Glutathione Reductase | >100 | >666x |
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. iron chelation) be resolved?
Contradictions arise from off-target effects or assay-specific conditions. Mitigation strategies include:
Q. What design strategies improve anticancer activity in derivatives?
- Structure-Activity Relationship (SAR) :
- In Vitro Screening : Prioritize compounds with >50x selectivity for cancer vs. normal cells (e.g., HEK293) .
| Derivative | A549 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3k | 0.59 | 29.4 | 49.8x |
| VLX600 (Control) | 1.02 | 18.7 | 18.3x |
Q. How are multi-target pharmacological profiles (e.g., antimicrobial + anticancer) evaluated?
- Panel Screening : Test against diverse targets (e.g., Leishmania donovani promastigotes, cancer cell lines) .
- Mechanistic Studies : ROS generation assays and apoptosis markers (caspase-3/7) differentiate modes of action .
- ADMET Profiling : Assess solubility (e.g., ≥23.5 mg/mL in DMSO) and metabolic stability .
Q. What computational tools predict binding interactions with UPF1 or other targets?
- Molecular Dynamics (MD) : Simulate ATP-binding site interactions (UPF1) over 100+ ns trajectories .
- QSAR Models : Correlate substituent electronegativity with ALR2 inhibition .
- Docking Software (AutoDock Vina) : Prioritize derivatives with ΔG < −8 kcal/mol for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
